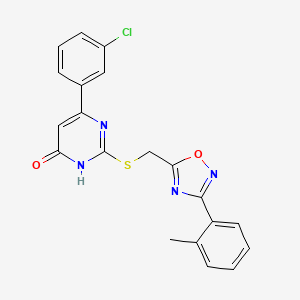![molecular formula C12H22N2O3 B2452698 Methyl 1-[(propan-2-ylcarbamoyl)amino]cyclohexanecarboxylate CAS No. 1429901-78-9](/img/structure/B2452698.png)
Methyl 1-[(propan-2-ylcarbamoyl)amino]cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-[(propan-2-ylcarbamoyl)amino]cyclohexanecarboxylate is a useful research compound. Its molecular formula is C12H22N2O3 and its molecular weight is 242.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Organic Chemistry
Methyl 1-[(propan-2-ylcarbamoyl)amino]cyclohexanecarboxylate is a compound with significant relevance in the field of organic chemistry, specifically in synthesis and characterization studies. For instance, Cativiela and colleagues (1996) demonstrated the utility of a similar compound, methyl(1S, 2R)-1-benzamido-2-formylcyclopropanecarboxylate, in synthesizing cyclopropyl amino acids through Wittig olefination (Cativiela, Díaz-de-Villegas, & Jiménez, 1996). Another study by Li et al. (2012) described a scalable synthesis method for a similar compound, showcasing its application in the manufacturing of a lymphocyte function-associated antigen 1 inhibitor (Li et al., 2012).
Catalysis and Chemical Reactions
The compound has also been involved in studies related to catalysis and chemical reactions. Kashiwabara, Hanaki, and Fujita (1980) explored the use of chiral diphosphines derived from similar compounds for the stereoselective hydrogenation of α-acylaminoacrylic acids (Kashiwabara, Hanaki, & Fujita, 1980). Avenoza et al. (1996) reported on using 1-amino-2-phenyl-1-cyclohexanecarboxylic acids, closely related to the compound , as chiral auxiliaries in asymmetric Diels-Alder reactions (Avenoza, Cativiela, París, & Peregrina, 1996).
Medicinal Chemistry and Pharmaceutical Applications
In the field of medicinal chemistry and pharmaceutical applications, related compounds have shown utility. For example, Xu et al. (1997) developed a practical method for large-scale preparation of a compound closely related to this compound, highlighting its potential in medicinal chemistry (Xu, Prasad, Repič, & Blacklock, 1997).
Biochemistry and Enzyme Studies
In biochemistry and enzyme studies, Zhao and Liu (2002) synthesized a labeled version of a similar compound for studying its role as an inhibitor for a bacterial enzyme, providing insights into enzyme-substrate interactions and potential therapeutic applications (Zhao & Liu, 2002).
Chemical Biology and Drug Discovery
In chemical biology and drug discovery, studies have focused on synthesizing and characterizing analogs and derivatives of similar compounds for potential therapeutic uses. The research by McLaughlin et al. (2016) serves as an example, where they synthesized and characterized a novel 'research chemical' related to the compound , highlighting its potential in drug discovery (McLaughlin et al., 2016).
Wirkmechanismus
Target of Action
The primary target of Methyl 1-[(propan-2-ylcarbamoyl)amino]cyclohexanecarboxylate is the enzyme ACC oxidase (ACO), which plays a crucial role in the biosynthesis of ethylene, a gaseous phytohormone .
Mode of Action
This compound, a structural analog of ACC, acts as an agonist of ethylene response in plants . It triggers enhanced ethylene-related responses in plants similar to the effects of ACC .
Biochemical Pathways
The compound affects the ethylene biosynthesis pathway. Ethylene regulates a myriad of physiological and developmental processes in plants. The upregulated expression of the ethylene biosynthesis genes under the treatment of this compound has been observed .
Result of Action
The compound promotes ethylene-related responses such as restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit . A higher amount of ethylene release was detected from the tomato leaves treated with this compound than from the mock control .
Eigenschaften
IUPAC Name |
methyl 1-(propan-2-ylcarbamoylamino)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-9(2)13-11(16)14-12(10(15)17-3)7-5-4-6-8-12/h9H,4-8H2,1-3H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGIQOMHNGAXFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1(CCCCC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,4S)-1-(5-Chloro-6-fluoropyridin-3-yl)sulfonyl-4-methoxypyrrolidin-2-yl]methanol](/img/structure/B2452617.png)
![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452618.png)
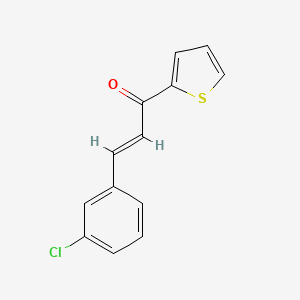
![4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2452621.png)

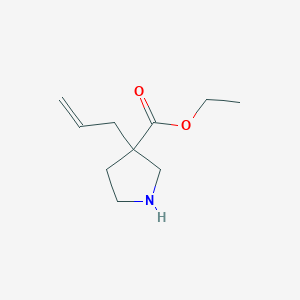
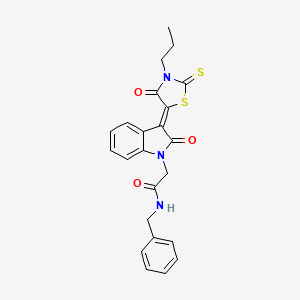

![6-Fluoro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2452627.png)
![(E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B2452633.png)
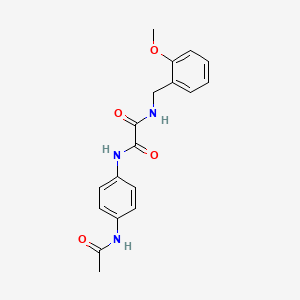
![1-(2-Methoxyethyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2452637.png)
